3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate
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Overview
Description
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate is a synthetic organic compound that belongs to the class of carbamates This compound is characterized by the presence of a chromenone core, substituted with a 4-chlorophenyl group and a dimethylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate typically involves the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via the Pechmann condensation reaction, where a phenol reacts with a β-keto ester in the presence of an acid catalyst.
Introduction of the 4-Chlorophenyl Group: The 4-chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction, where the chromenone core reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid such as aluminum chloride.
Carbamoylation: The final step involves the introduction of the dimethylcarbamate group. This can be achieved by reacting the intermediate with dimethylcarbamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the chromenone core, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl group in the chromenone core, converting it to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to inhibit specific enzymes and pathways involved in these diseases.
Biology: The compound is used in studies related to enzyme inhibition, particularly those enzymes involved in neurotransmitter degradation.
Agriculture: It has potential use as a pesticide due to its ability to inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects.
Mechanism of Action
The compound exerts its effects primarily through enzyme inhibition. For instance, it can inhibit acetylcholinesterase by binding to the active site of the enzyme, preventing the breakdown of acetylcholine, which leads to an accumulation of this neurotransmitter and subsequent overstimulation of the nervous system in pests.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl ethylcarbamate
- 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl methylcarbamate
Uniqueness
Compared to its analogs, 3-(4-chlorophenyl)-4-methyl-2-oxo-2H-chromen-6-yl dimethylcarbamate may exhibit different pharmacokinetic properties, such as improved solubility or stability, due to the presence of the dimethylcarbamate group. This can make it more effective or safer for certain applications.
Properties
IUPAC Name |
[3-(4-chlorophenyl)-4-methyl-2-oxochromen-6-yl] N,N-dimethylcarbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClNO4/c1-11-15-10-14(24-19(23)21(2)3)8-9-16(15)25-18(22)17(11)12-4-6-13(20)7-5-12/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLJHLWUSCFSBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=C(C=C2)OC(=O)N(C)C)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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